molecular formula C30H52O3 B1261840 Cabraleadiol CAS No. 67253-01-4

Cabraleadiol

Cat. No.: B1261840
CAS No.: 67253-01-4
M. Wt: 460.7 g/mol
InChI Key: RQBNSDSKUAGBOI-ZNYSIYOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Inhibition of Photosynthesis

Mechanism of Action
Cabraleadiol has been studied for its inhibitory effects on photosynthetic processes. Research indicates that it acts as an inhibitor of the light reactions in photosynthesis by affecting ATP synthesis and electron transport rates in chloroplasts. Specifically, this compound disrupts the flow of electrons between the oxygen-evolving complex and photosystem II, leading to a decrease in overall photosynthetic efficiency. This was demonstrated using polarographic techniques and fluorescence induction curves of chlorophyll a .

Key Findings

  • ATP Synthesis Inhibition : this compound significantly inhibits ATP synthesis in isolated spinach chloroplasts, with control values set at 100% for comparison .
  • Electron Transport Rates : The compound shows a marked reduction in electron transport rates under basal, phosphorylating, and uncoupled conditions .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic processes.

Research Insights

  • Antibacterial Effects : Studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents .
  • Antifungal Activity : The compound has also demonstrated efficacy against filamentous fungi, suggesting its potential role in treating fungal infections .

Cancer Therapeutics

This compound's potential as an anticancer agent has been explored, particularly regarding its ability to induce apoptosis and cell cycle arrest.

Mechanistic Studies

  • Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is crucial for halting tumor progression .
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, including breast cancer cells .

Comprehensive Data Table

Application AreaEffect/ActivityMechanism of ActionReference
Photosynthesis InhibitionATP synthesis reductionDisruption of electron transport in chloroplasts
Antimicrobial ActivityInhibition of bacterial growthDisruption of cell membranes
Cancer TreatmentInduction of apoptosisG2/M phase arrest and activation of apoptotic pathways

Case Studies

  • Photosynthesis Inhibition Study
    A study conducted at the Universidade Federal de São Carlos examined the effects of this compound on spinach chloroplasts. The results indicated significant inhibition of both ATP synthesis and electron transport rates, establishing this compound as a potent inhibitor of photosynthetic activity .
  • Antimicrobial Activity Evaluation
    Research published in Natural Compounds with Antimicrobial and Antiviral Effect highlighted this compound's effectiveness against specific bacterial strains. The study provided insights into its potential as a natural antimicrobial agent .
  • Cancer Cell Study
    A mechanistic study published in PMC reported this compound's ability to induce apoptosis in Bcap37 breast cancer cells through mitochondrial pathways. This positions this compound as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Cabraleadiol is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include ocotillone and odoratone, which are also isolated from Cabralea canjerana . These compounds share similar triterpenoid structures but differ in their specific biological activities and molecular targets . This compound’s unique ability to inhibit photosystem II and activate TLR4 distinguishes it from other triterpenoids .

Conclusion

This compound is a versatile triterpenoid compound with significant biological activities and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound for studying various biochemical processes and developing potential therapeutic agents.

Biological Activity

Cabraleadiol, a triterpene compound primarily isolated from the lichen Pyxine consocians and the plant Cabralea canjerana, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Overview of this compound

This compound is classified as a plant metabolite and is involved in various metabolic pathways. Its structure has been confirmed through techniques such as X-ray crystallography, which elucidates its atomic arrangement and confirms its identity as a tetracyclic triterpenoid.

Larvicidal Activity

This compound exhibits significant larvicidal activity against Aedes aegypti larvae. Studies indicate that it disrupts essential biological processes necessary for the growth and development of these larvae, potentially affecting their cellular metabolism and gene expression.

Photosynthesis Inhibition

Research has demonstrated that this compound can inhibit photosynthesis by affecting the light reactions in chloroplasts. It interferes with ATP synthesis and electron transport rates, acting as an inhibitor of Photosystem II (PS II). This effect was studied using polarographic techniques and fluorescence induction curves, revealing that this compound induces failures in the photochemical apparatus at the donor side of PS II .

Immune Modulation

This compound monoacetate has been shown to activate Toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines. This interaction suggests its potential role in modulating immune responses, which may have therapeutic implications in inflammatory diseases .

This compound is involved in several significant biochemical pathways:

  • Metabolic Pathways : It interacts with enzymes critical for triterpenoid biosynthesis, such as oxidosqualene cyclase, influencing overall metabolic pathways within plant systems.
  • Cellular Effects : The compound affects various cellular processes, including cell signaling and gene expression modulation. Its impact on cellular metabolism suggests potential applications in agricultural biotechnology and pest control .

Case Studies

  • Inhibition of Photosynthesis :
    • A study conducted at the Universidade Federal de São Carlos revealed that this compound inhibits ATP synthesis and electron transport rates in isolated spinach chloroplasts. The inhibition was quantified through polarographic measurements, demonstrating a significant decrease in photosynthetic efficiency at varying concentrations of this compound .
  • Larvicidal Effects :
    • Laboratory tests indicated that this compound effectively killed second instar larvae of Aedes aegypti, with lower doses exhibiting significant activity without adverse effects on non-target organisms. This specificity highlights its potential use as a biopesticide.
  • Anti-inflammatory Potential :
    • In vitro studies indicated that this compound monoacetate could serve as a potential anti-inflammatory agent by modulating immune responses through TLR4 activation. This finding opens avenues for further research into its therapeutic applications in treating inflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
This compound35833-62-6Parent compound; exhibits larvicidal activity
This compound Monoacetate35833-62-6Activates TLR4; modulates immune response
Ocotillone22549-21-9Related triterpenoid with distinct bioactivity
DammarenediolVariousCommon precursor in triterpenoid biosynthesis

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying Cabraleadiol in plant extracts?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) to confirm its triterpenoid structure. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with MS can isolate and verify its presence in complex plant matrices. For novel isolates, comparative analysis with reference spectra from established databases or prior literature is critical .

Q. How should researchers design bioassays to evaluate this compound’s insecticidal activity?

Standard bioassays involve incorporating this compound into semi-artificial diets for target insect larvae (e.g., Spodoptera frugiperda) and monitoring developmental parameters such as larval duration, pupal weight, and mortality rates. Dose-response experiments with controls (e.g., untreated diets) are essential. Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. What purification challenges arise when isolating this compound from Cabralea canjerana?

Challenges include separating structurally similar triterpenoids and limonoids. Fractional crystallization and column chromatography (e.g., silica gel, Sephadex LH-20) are common. Purity validation via thin-layer chromatography (TLC) and HPLC is mandatory, especially for new isolates .

Q. How can researchers ensure the reproducibility of this compound’s reported bioactivity?

Detailed protocols for extraction, purification, and bioassay conditions must be documented, including solvent ratios, temperature, and insect-rearing parameters. Cross-referencing methods with prior studies (e.g., larval stage synchronization) minimizes variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s bioactivity across studies?

Contradictions may stem from differences in insect species, compound purity, or environmental factors. Meta-analyses of existing data, standardized bioassay protocols, and combinatorial studies (e.g., testing synergies with other terpenoids) clarify context-specific activity. Transparent reporting of negative results is critical .

Q. How can mechanistic studies elucidate this compound’s mode of action in insects?

Transcriptomic or proteomic profiling of treated larvae identifies differentially expressed genes/proteins. Comparative metabolomics (e.g., LC-MS/MS) reveals disruptions in insect hormone pathways (e.g., ecdysteroids). In vitro enzyme inhibition assays (e.g., acetylcholinesterase) further pinpoint molecular targets .

Q. What statistical approaches address variability in this compound’s bioactivity data?

Multivariate analysis (e.g., principal component analysis) accounts for covariates like larval weight and diet composition. Bayesian modeling quantifies uncertainty in dose-response relationships. Replicate experiments (n ≥ 3) and randomized block designs reduce bias .

Q. How should researchers design studies to assess this compound’s ecological impact beyond target species?

Non-target organism assays (e.g., pollinators, soil microbes) and ecotoxicological risk assessments (e.g., LC50 for aquatic species) are required. Field trials with controlled release mechanisms (e.g., microencapsulation) evaluate environmental persistence .

Q. What methodologies validate this compound’s structural analogs for enhanced bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with modified functional groups (e.g., hydroxylation, esterification). In silico docking simulations predict binding affinities to insect-specific proteins, followed by empirical validation .

Q. How can interdisciplinary collaboration improve this compound’s research outcomes?

Integrate phytochemistry, entomology, and computational biology for holistic insights. Collaborative frameworks (e.g., shared databases for spectral/assay data) enhance cross-validation. Joint publications must delineate contributions per CRediT taxonomy .

Q. Key Methodological Considerations

  • Data Reporting : Tabulate spectroscopic peaks (δ ppm for NMR, m/z for MS), bioassay results (mean ± SD), and purity metrics.
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for plant material sourcing .
  • Peer Review : Pre-submission validation of statistical models and raw data sharing (e.g., via Zenodo) ensures transparency .

Properties

IUPAC Name

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNSDSKUAGBOI-ZNYSIYOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.